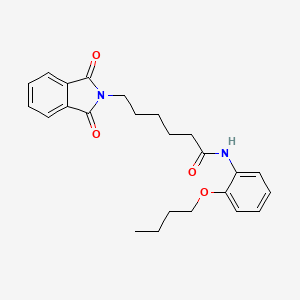
N-(2-butoxyphenyl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-BUTOXYPHENYL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a butoxyphenyl group and a phthalimide moiety linked through a hexanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BUTOXYPHENYL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE typically involves a multi-step process:
Formation of the Butoxyphenyl Intermediate: The initial step involves the synthesis of the 2-butoxyphenyl intermediate through the alkylation of phenol with butyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the Phthalimide Intermediate: The phthalimide moiety is prepared by the reaction of phthalic anhydride with ammonia or a primary amine.
Coupling Reaction: The final step involves the coupling of the 2-butoxyphenyl intermediate with the phthalimide intermediate using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-BUTOXYPHENYL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE can undergo various chemical reactions, including:
Oxidation: The butoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The phthalimide moiety can be reduced to phthalamic acid or phthalic acid derivatives.
Substitution: The amide linkage can be subjected to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts like triethylamine (TEA) or pyridine.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phthalamic acid, phthalic acid derivatives, and reduced amide products.
Substitution: Substituted amides and esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-BUTOXYPHENYL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. This interaction can involve binding to active sites or altering the conformation of target proteins.
Material Science: The compound’s properties, such as its ability to form stable films or coatings, are influenced by its molecular structure and interactions with other materials.
Comparison with Similar Compounds
Similar Compounds
N-(2-METHOXYPHENYL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE: Similar structure but with a methoxy group instead of a butoxy group.
N-(2-ETHOXYPHENYL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE: Similar structure but with an ethoxy group instead of a butoxy group.
Uniqueness
N-(2-BUTOXYPHENYL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and overall chemical behavior compared to its methoxy and ethoxy analogs.
Properties
Molecular Formula |
C24H28N2O4 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(2-butoxyphenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide |
InChI |
InChI=1S/C24H28N2O4/c1-2-3-17-30-21-14-9-8-13-20(21)25-22(27)15-5-4-10-16-26-23(28)18-11-6-7-12-19(18)24(26)29/h6-9,11-14H,2-5,10,15-17H2,1H3,(H,25,27) |
InChI Key |
YRQSTAJYRQLRCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


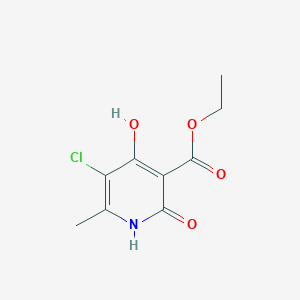
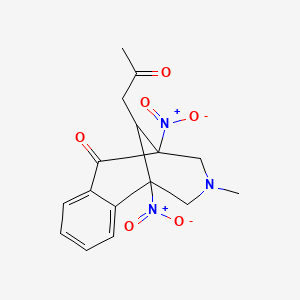
![N-[1-(Adamantan-1-YL)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B11510149.png)
![4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11510160.png)

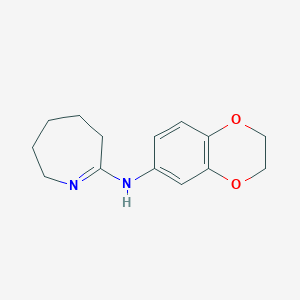
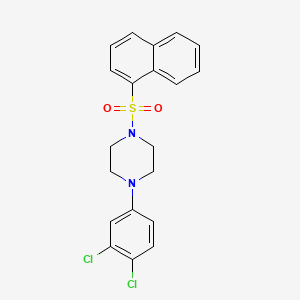
![(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11510176.png)

![Ethyl 3-{[(2,4-dichloro-3-methylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11510201.png)

![N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B11510213.png)
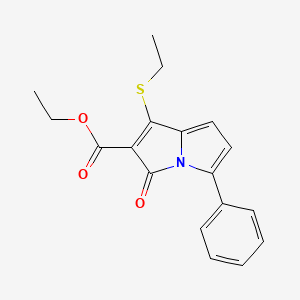
![6-Amino-3-(pyridin-2-yl)-4-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11510217.png)
